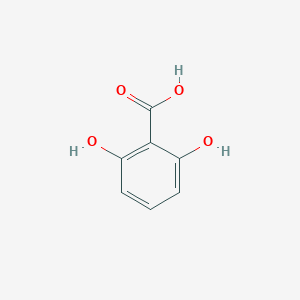

2,6-Dihydroxybenzoic Acid

Description

This compound has been reported in Oenothera glazioviana, Graphis proserpens, and other organisms with data available.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEUNCKRJATALU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059785 | |

| Record name | 2,6-Dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white chunks; [Alfa Aesar MSDS], Solid | |

| Record name | 2,6-Dihydroxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013676 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.56 mg/mL | |

| Record name | 2,6-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013676 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

303-07-1 | |

| Record name | 2,6-Dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Resorcylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIHYDROXYBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,6-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dihydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIHYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSA5G6VRPV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013676 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165 °C | |

| Record name | 2,6-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013676 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2,6-Dihydroxybenzoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dihydroxybenzoic acid (2,6-DHBA), a significant organic synthetic intermediate. This document outlines its chemical properties, synthesis and purification protocols, and analytical methodologies, and discusses its biological activities and potential signaling pathway interactions.

Core Compound Data

This compound, also known as γ-Resorcylic acid or 2-Carboxyresorcinol, is a dihydroxybenzoic acid with the chemical formula C₇H₆O₄.

| Property | Value | Source |

| CAS Number | 303-07-1 | [1][2] |

| Molecular Weight | 154.12 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 165 °C (with decomposition) | [3] |

| Solubility | 9.56 mg/mL in water | [3] |

| LogP | 2.20 | [3] |

Synthesis and Purification Protocols

The primary method for synthesizing this compound is through the carboxylation of resorcinol. Several variations of this method exist, aiming to improve yield and purity.

Experimental Protocol: Carboxylation of Resorcinol

This protocol is a generalized representation of common synthesis methods.

Materials:

-

Resorcinol

-

Alkali metal salt (e.g., potassium carbonate)

-

Carbon dioxide (CO₂)

-

Solvent (e.g., absolute ethanol, glycerol)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification

Procedure:

-

Dissolve resorcinol in the chosen solvent in a high-pressure reactor.

-

Add the alkali metal salt to the solution. The molar ratio of resorcinol to alkali metal salt is typically 1:1 to 1:1.2.

-

Pressurize the reactor with carbon dioxide.

-

Heat the reaction mixture to a temperature between 130-150°C and maintain a pressure of 1.35 to 1.45 MPa for 3 to 4 hours.

-

After the reaction is complete, cool the mixture and release the pressure.

-

Pour the reaction mixture into a dilute acid solution (e.g., 1M HCl) to precipitate the product.

-

Collect the crude this compound by filtration and wash with water.

Experimental Protocol: Purification

Purification is crucial to separate 2,6-DHBA from its common byproduct, 2,4-dihydroxybenzoic acid.

Method 1: Selective Decomposition and Acid Precipitation

-

Dissolve the crude product in an aqueous solution and adjust the pH to 4 or higher.

-

Heat the solution to selectively decompose the 2,4-dihydroxybenzoic acid byproduct.

-

Monitor the decomposition process using a suitable analytical method like liquid chromatography.

-

After decomposition is complete, adjust the pH to 3 with an acid like sulfuric acid to precipitate any remaining insoluble impurities, which are then removed by filtration.

-

Further acidify the filtrate to a pH of 1 and cool to approximately 5°C to crystallize the this compound.

-

Collect the purified crystals by filtration, wash with cold water, and dry at 70°C. A purity of over 98% can be achieved with this method.[6][7][8]

Method 2: Chromatographic Purification For higher purity, chromatographic methods can be employed. A downstream process using an adsorber resin like Dowex® has been developed for the purification of enzymatically synthesized 2,6-DHBA.

-

Load the reaction medium onto a chromatography column containing the adsorber resin.

-

Elute the product using a solution such as 1 M HCl in methanol.

-

Remove the methanol from the eluate via vacuum distillation to precipitate the 2,6-DHBA.

-

Wash the precipitate with aqueous 1 M HCl to remove any remaining resorcinol.

-

Dry the final product at 40°C to obtain 2,6-DHBA powder with a purity exceeding 99.8%.[9]

Analytical Methods

The characterization and quality control of this compound can be performed using the following analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for determining the purity of 2,6-DHBA and for separating it from its isomers.[10] A mixed-mode Newcrom B column with a mobile phase of methanol or acetonitrile, water, and sulfuric acid can be used, with UV detection at 250 nm.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound.[11][12]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used for the identification of functional groups present in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

Biological Activity and Signaling Pathways

This compound itself is reported to have relatively weak biological activity, including poor DPPH radical scavenging and microbial growth inhibition.[4][13] However, its biological performance can be significantly enhanced when it forms complexes with divalent metal ions like Ni(II) and Co(II).[13]

While specific signaling pathways directly modulated by this compound are not well-documented, phenolic acids as a class are known to exhibit a range of biological effects. They can act as antioxidants and may influence inflammatory responses by modulating signaling pathways such as NF-κB.[14] They can also interfere with microbial activity by acidifying the cytoplasm.[14]

Visualizations

Synthesis and Purification Workflow

Potential Mechanism of Action for Phenolic Acids

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN102211995A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. This compound | C7H6O4 | CID 9338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. nbinno.com [nbinno.com]

- 6. US5304677A - Method for producing this compound - Google Patents [patents.google.com]

- 7. EP0552912A2 - Method for producing this compound - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. This compound (303-07-1) 1H NMR spectrum [chemicalbook.com]

- 12. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. mdpi.com [mdpi.com]

The Biosynthesis of γ-Resorcylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathways of γ-resorcylic acid (2,6-dihydroxybenzoic acid), a key aromatic scaffold in various natural products and a valuable building block in the pharmaceutical industry. The document outlines the two primary routes for its biosynthesis: the reversible carboxylation of resorcinol in bacteria and the polyketide synthase (PKS) pathway predominantly found in fungi. This guide offers a comprehensive overview of the enzymatic machinery, genetic regulation, and quantitative aspects of these pathways, supplemented with detailed experimental protocols and visual diagrams to facilitate a deeper understanding and application in research and development.

Core Biosynthetic Pathways

γ-Resorcylic acid is synthesized in nature through two distinct and well-characterized pathways.

The Bacterial Reversible Carboxylation Pathway

In several bacterial species, γ-resorcylic acid is synthesized through the direct, reversible, and non-oxidative carboxylation of resorcinol (1,3-dihydroxybenzene). This reaction is catalyzed by the enzyme γ-resorcylic acid decarboxylase (γ-RSD), also known as resorcinol carboxylase.

The key enzyme in this pathway, γ-RSD, has been identified and characterized in bacteria such as Rhizobium radiobacter and Rhizobium sp.. The gene encoding this enzyme, often denoted as rdc or graF, has been successfully cloned and expressed in heterologous hosts like Escherichia coli for the biotechnological production of γ-resorcylic acid. This reversible reaction allows for both the synthesis of γ-resorcylic acid from resorcinol and its degradation to resorcinol.

The biosynthesis of the precursor, resorcinol, in bacteria is less commonly a direct pathway and is often a component of the catabolism of other aromatic compounds. However, some bacterial polyketide synthases are known to produce resorcinolic compounds.

The Fungal Polyketide Synthase (PKS) Pathway

In fungi, γ-resorcylic acid and its derivatives, particularly resorcylic acid lactones (RALs), are synthesized via the polyketide pathway. This pathway involves large, multifunctional enzymes known as polyketide synthases (PKSs). These enzymes catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA as a starter unit and malonyl-CoA as an extender unit.

Fungal PKSs responsible for resorcylic acid synthesis are typically Type I iterative PKSs. These enzymes utilize a single set of catalytic domains to iteratively build the polyketide chain. The process begins with a starter unit, which is elongated by several rounds of condensation with malonyl-CoA. The resulting poly-β-keto chain then undergoes a series of cyclization and aromatization reactions to form the characteristic resorcylic acid ring structure. In the case of RALs, the PKS collaborates with other enzymes to form a macrocyclic lactone ring. For instance, in Neurospora crassa, a Type III PKS has been identified that synthesizes pentaketide alkylresorcylic acids.

Quantitative Data

The following tables summarize the key quantitative data associated with the biosynthesis of γ-resorcylic acid.

Table 1: Kinetic Parameters of γ-Resorcylic Acid Decarboxylase (γ-RSD)

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Rhizobium sp. MTP-10005 | γ-Resorcylate | 71 | 0.95 | 1.3 x 104 | [1] |

| Polaromonas sp. JS666 | γ-Resorcylate | - | 0.44 ± 0.01 | (1.3 ± 0.1) x 104 | [1] |

| Rhizobium sp. MTP-10005 | Resorcinol | - | - | 9.8 x 10-2 | [1] |

Table 2: Heterologous Production of γ-Resorcylic Acid

| Host Organism | Gene(s) Expressed | Precursor | Product Titer/Yield | Fermentation Conditions | Reference |

| Escherichia coli | rdc from Rhizobium radiobacter WU-0108 | 20 mM Resorcinol | 44% (mol/mol) yield | 30°C for 7 hours | [2][3] |

| Saccharomyces cerevisiae | Hpm8 and Hpm3 (PKSs) from Hypomyces subiculosus | Malonyl-CoA, NADPH | (Qualitative) | In vitro reconstitution | [4] |

Signaling Pathways and Regulation

Regulation of the Bacterial Pathway

The genes for γ-resorcylate catabolism in Rhizobium sp. strain MTP-10005 are organized in an operon, graRDAFCBEK. The transcription of this operon is induced by the presence of γ-resorcylate. The gene graR, located upstream of the operon, encodes a transcriptional regulator of the MarR family. It is proposed that GraR acts as a repressor of the gra operon, and γ-resorcylate or a metabolite derived from it acts as an inducer, binding to GraR and causing its dissociation from the operator region, thereby allowing transcription of the catabolic genes, including the γ-RSD gene (graF).

Regulation of the Fungal PKS Pathway

The biosynthesis of polyketides in fungi is a tightly regulated process. The expression of PKS genes is often controlled by pathway-specific transcription factors, which are themselves regulated by global regulators responsive to nutritional and environmental signals. These gene clusters are typically silent under standard laboratory conditions and are activated in response to specific developmental stages or environmental cues.

Experimental Protocols

Purification of Recombinant γ-Resorcylic Acid Decarboxylase (γ-RSD) from E. coli

This protocol is adapted from the purification of γ-RSD from Rhizobium radiobacter expressed in E. coli.

1. Cell Lysis and Crude Extract Preparation:

-

Harvest E. coli cells expressing the recombinant γ-RSD by centrifugation (e.g., 6,000 x g for 10 min at 4°C).

-

Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 1 mM EDTA).

-

Lyse the cells by sonication on ice or by using a French press.

-

Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 min at 4°C) to remove cell debris. The supernatant is the crude extract.

2. Ion-Exchange Chromatography:

-

Load the crude extract onto a DEAE-Sepharose or similar anion-exchange column pre-equilibrated with the lysis buffer.

-

Wash the column with the same buffer to remove unbound proteins.

-

Elute the bound proteins with a linear gradient of NaCl (e.g., 0 to 1 M) in the lysis buffer.

-

Collect fractions and assay for γ-RSD activity.

3. Hydrophobic Interaction Chromatography:

-

Pool the active fractions from the ion-exchange step.

-

Add ammonium sulfate to the pooled fractions to a final concentration of 1 M.

-

Load the sample onto a Phenyl-Sepharose or similar hydrophobic interaction column pre-equilibrated with buffer containing 1 M ammonium sulfate.

-

Elute the bound proteins with a decreasing linear gradient of ammonium sulfate (e.g., 1 to 0 M).

-

Collect fractions and assay for γ-RSD activity.

4. Second Hydrophobic Interaction Chromatography (Optional):

-

For higher purity, a second hydrophobic interaction step using a different resin (e.g., Butyl-Sepharose) can be performed.

5. Purity Assessment:

-

Analyze the purified protein fractions by SDS-PAGE to assess purity. The γ-RSD from R. radiobacter has a subunit molecular weight of approximately 34 kDa.

Heterologous Production and Analysis of γ-Resorcylic Acid in E. coli

1. Strain and Plasmid:

-

Use an appropriate E. coli expression strain (e.g., BL21(DE3)).

-

Clone the rdc gene into a suitable expression vector (e.g., pET vector series) under the control of an inducible promoter (e.g., T7 promoter).

2. Culture Conditions:

-

Grow the recombinant E. coli strain in a suitable medium (e.g., LB or a defined minimal medium) at 37°C with appropriate antibiotic selection.

-

Induce gene expression at mid-log phase (OD600 ≈ 0.6) with an appropriate inducer (e.g., IPTG).

-

After induction, reduce the temperature (e.g., to 20-30°C) and continue cultivation for a set period (e.g., 7-24 hours).

3. Biotransformation:

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Resuspend the cells in the reaction buffer containing resorcinol (e.g., 20 mM) and a carbon source (e.g., glucose). The reaction mixture may also contain bicarbonate as a source of CO2.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.

4. Product Analysis:

-

At various time points, take samples from the reaction mixture.

-

Centrifuge the samples to remove cells.

-

Analyze the supernatant for the presence of γ-resorcylic acid using High-Performance Liquid Chromatography (HPLC).

-

Use a C18 reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid).

-

Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

-

Quantify the product by comparing the peak area to a standard curve of authentic γ-resorcylic acid.

In Vitro Assay for γ-Resorcylic Acid Decarboxylase Activity

1. Reaction Mixture:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

Buffer (e.g., 50 mM potassium phosphate, pH 7.0)

-

γ-resorcylic acid (substrate, e.g., 100 µM)

-

Purified γ-RSD enzyme

-

2. Spectrophotometric Measurement:

-

Monitor the decarboxylation of γ-resorcylic acid to resorcinol by following the decrease in absorbance at a specific wavelength where the substrate and product have different extinction coefficients. For example, the reaction can be monitored at 305 nm.

-

Alternatively, for the reverse reaction (carboxylation of resorcinol), the formation of γ-resorcylic acid can be monitored.

3. Data Analysis:

-

Calculate the initial reaction rate from the linear portion of the absorbance change over time.

-

Determine the kinetic parameters (Km and Vmax) by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

In Vitro Reconstitution of a Fungal PKS for Resorcylic Acid Synthesis

This is a generalized protocol for the in vitro reconstitution of a fungal PKS system, such as the one involved in hypothemycin biosynthesis.

1. Protein Expression and Purification:

-

Express the PKS enzymes (e.g., Hpm8 and Hpm3) in a suitable heterologous host, such as Saccharomyces cerevisiae.

-

Purify the enzymes to near homogeneity using affinity chromatography (e.g., His-tag or FLAG-tag purification).

2. In Vitro Reaction:

-

Set up a reaction mixture containing:

-

Purified PKS enzymes

-

Malonyl-CoA (extender unit)

-

NADPH (reducing equivalent)

-

A suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4, with 1 mM EDTA and 2.5 mM DTT)

-

-

Incubate the reaction at a suitable temperature (e.g., 25°C) for several hours.

3. Product Extraction and Analysis:

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the polyketide products into the organic phase.

-

Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol).

-

Analyze the products by LC-MS to identify the synthesized resorcylic acid lactones or related compounds.

Conclusion

The biosynthesis of γ-resorcylic acid is a fascinating example of metabolic diversity, with distinct and efficient pathways evolving in different domains of life. The bacterial reversible carboxylation pathway offers a direct and atom-economical route, making it an attractive target for biotechnological applications. The fungal PKS pathway, on the other hand, highlights the modular and programmable nature of polyketide synthesis, providing a platform for the generation of a wide array of structurally complex and biologically active resorcylic acid derivatives. A thorough understanding of these pathways, from their enzymatic mechanisms to their genetic regulation, is crucial for harnessing their potential in synthetic biology, metabolic engineering, and the development of novel therapeutics. This guide provides a solid foundation for researchers to delve into this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,5-Dialkylresorcinol Biosynthesis in Pseudomonas aurantiaca: Novel Head-to-Head Condensation of Two Fatty Acid-Derived Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and function of bacterial dialkylresorcinol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic Synthesis of Resorcylic Acid Lactones by Cooperation of Fungal Iterative Polyketide Synthases Involved in Hypothemycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,6-Dihydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,6-Dihydroxybenzoic acid (γ-resorcylic acid), a significant phenolic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for its structural features.

¹H NMR Data

The proton NMR spectrum provides insight into the hydrogen environments within the molecule. The data presented was obtained in a DMSO-d₆ solvent.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 (very broad) | singlet | 1H | Carboxylic Acid (-COOH) |

| 9.89 | singlet | 2H | Phenolic Hydroxyls (-OH) |

| 7.15 | triplet | 1H | H-4 |

| 6.35 | doublet | 2H | H-3, H-5 |

Table 1: ¹H NMR spectroscopic data for this compound in DMSO-d₆.

¹³C NMR Data

The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The data was acquired in a DMSO-d₆ solvent.

| Chemical Shift (δ) ppm | Assignment |

| 171.8 | -COOH |

| 159.0 | C-2, C-6 |

| 132.8 | C-4 |

| 107.9 | C-3, C-5 |

| 101.3 | C-1 |

Table 2: ¹³C NMR spectroscopic data for this compound in DMSO-d₆.

Infrared (IR) Spectroscopy Data

The IR spectrum highlights the functional groups present in the molecule through their characteristic vibrational frequencies. The data below corresponds to a solid-state (KBr pellet) measurement.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 (broad) | Strong | O-H stretch (Carboxylic acid) |

| 3230 | Strong | O-H stretch (Phenolic) |

| 1655 | Strong | C=O stretch (Carboxylic acid) |

| 1610, 1585, 1475 | Medium | C=C stretch (Aromatic ring) |

| 1380 | Medium | O-H bend (Phenolic) |

| 1250 | Strong | C-O stretch (Carboxylic acid) |

| 1150 | Strong | C-O stretch (Phenolic) |

| 770 | Strong | C-H bend (Aromatic) |

Table 3: Key IR absorption bands for this compound.

Mass Spectrometry (MS) Data

The electron ionization mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 154 | 65 | [M]⁺ (Molecular Ion) |

| 136 | 100 | [M - H₂O]⁺ |

| 108 | 80 | [M - H₂O - CO]⁺ |

| 80 | 40 | [C₆H₄O]⁺ |

| 52 | 35 | [C₄H₄]⁺ |

Table 4: Major fragmentation peaks from the Electron Ionization (EI) Mass Spectrum of this compound.[1]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: Generalized workflow for the spectroscopic analysis of this compound.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a standard 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-5 seconds to ensure quantitative integration.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is conducted. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of finely ground this compound is mixed with ~100 mg of dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

-

Instrumentation: The analysis is performed using an FT-IR spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

-

Sample Introduction: For Electron Ionization (EI), the solid sample is typically introduced via a direct insertion probe. The probe is heated to volatilize the sample directly into the ion source.

-

Instrumentation: A mass spectrometer equipped with an EI source is used, such as a magnetic sector, quadrupole, or time-of-flight (TOF) analyzer.

-

Ionization and Fragmentation: In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization to form a molecular ion (M⁺) and induces extensive fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The resulting mass spectrum plots the relative abundance of ions against their m/z values. The peak with the highest m/z often corresponds to the molecular ion, confirming the molecular weight. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

References

A Technical Guide to the Solubility of 2,6-Dihydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2,6-dihydroxybenzoic acid in various solvents. Understanding the solubility of this compound is critical for its application in research, particularly in drug development and formulation studies. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents visual workflows to aid in experimental design and interpretation.

Core Concept: Solubility Profile of this compound

This compound, a phenolic compound, exhibits a range of solubilities in different solvents, largely governed by the principle of "like dissolves like." Its two hydroxyl groups and the carboxylic acid moiety allow for hydrogen bonding with polar and protic solvents, while the aromatic ring provides some affinity for less polar environments.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for this compound in various solvents. It is important to note that experimental conditions, such as temperature and method of determination, can significantly influence these values.

Table 1: Solubility in Aqueous and Polar Aprotic Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | Not Specified | 16.67 mg/mL | [1] |

| Water | Not Specified | 9.56 mg/mL | [2][3] |

| Water | Predicted | 7.49 g/L | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | [1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 30 mg/mL | [4] |

| Phosphate Buffered Saline (PBS) | Not Specified | 16.25 mg/mL | [5] |

Table 2: Solubility in Alcohols

Experimental data on the mole fraction solubility of this compound in several alcohols at various temperatures has been reported.[6] The general trend indicates that solubility increases with temperature. At a given temperature, the solubility follows the order: 1-butanol < methanol < ethanol < 2-propanol.[6] A study also observed that methanol is a more effective solvent for this compound compared to acetonitrile and o-xylene.

Qualitative Solubility Information

While specific quantitative data is limited for some solvent classes, qualitative observations from various studies provide valuable insights into the solubility of this compound.

Table 3: Qualitative Solubility in Various Organic Solvents

| Solvent Class | Solvent Example | Solubility Indication | Reference |

| Aromatic Hydrocarbon | Toluene | Soluble (used for crystallization) | [7][8] |

| Halogenated Hydrocarbon | Chloroform | Soluble (used for crystallization) | [7][8] |

| Nitrile | Acetonitrile | Soluble | |

| Aromatic Hydrocarbon | o-Xylene | Less soluble than methanol and acetonitrile |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "gold standard" for determining the equilibrium solubility of a solid compound is the shake-flask method .

Shake-Flask Method: A Detailed Protocol

This method involves equilibrating an excess of the solid compound with a solvent over a period to achieve a saturated solution. The concentration of the dissolved solute is then determined analytically.

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents of high purity

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2. Procedure:

- Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

- Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle. Centrifugation can be employed to facilitate this process.

- Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining solid particles.

- Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the standard solutions and the filtered sample solution by a validated analytical method, such as HPLC. Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated sample.

- Data Reporting: Express the solubility in appropriate units, such as mg/mL or g/L, at the specified temperature.

Visualizing Experimental Workflows and Concepts

To further clarify the experimental process and the underlying principles of solubility, the following diagrams are provided.

Caption: Workflow for the shake-flask solubility determination method.

Caption: Factors influencing the solubility of this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. This compound | C7H6O4 | CID 9338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0013676) [hmdb.ca]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,6-Dihydroxybenzoic Acid Derivatives: Synthesis, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dihydroxybenzoic acid (2,6-DHBA), also known as γ-resorcylic acid, is a phenolic acid that serves as a versatile scaffold in medicinal chemistry and drug discovery. As a dihydroxybenzoic acid isomer, its unique substitution pattern, with hydroxyl groups flanking the carboxylic acid, imparts distinct chemical properties that influence its biological activity. While 2,6-DHBA itself exhibits modest biological performance, its derivatives have garnered significant interest for their potential as therapeutic agents, demonstrating a range of activities including antimicrobial, enzyme inhibitory, and cytotoxic effects.

The strategic modification of the carboxylic acid and phenolic hydroxyl groups of the 2,6-DHBA core allows for the systematic exploration of structure-activity relationships (SAR). By converting the carboxylic acid to various esters or amides, researchers can modulate physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical for target engagement and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, chemical structures, and biological evaluation of this compound derivatives, supported by quantitative data, detailed experimental protocols, and logical workflows to aid in the development of novel therapeutic candidates.

Chemical Structures and Biological Activity

The therapeutic potential of this compound derivatives is intrinsically linked to their chemical structure. Modification of the core scaffold, particularly at the carboxylic acid position to form esters and amides, has been a key strategy in developing compounds with enhanced biological activity.

Antimicrobial Activity

While comprehensive studies on a broad series of this compound derivatives are still emerging, research on closely related analogs like 2,4-dihydroxybenzoic acid provides significant insights into their antimicrobial potential. A study on hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid revealed potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The data suggests that the introduction of substituted phenyl rings via a hydrazone linkage can dramatically enhance antibacterial efficacy. For instance, compound 18 (2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide) from the study showed a minimal inhibitory concentration (MIC) of 3.91 µg/mL against MRSA.[1] This highlights a promising avenue for derivatizing the 2,6-DHBA scaffold to develop new antimicrobial agents.

Table 1: Antimicrobial Activity (MIC) of Selected 2,4-Dihydroxybenzoic Acid Hydrazide-Hydrazone Derivatives [1]

| Compound ID | R Group (Substituent on Phenyl Ring) | S. aureus ATCC 25923 (MIC µg/mL) | S. aureus MRSA ATCC 43300 (MIC µg/mL) | E. faecalis ATCC 29212 (MIC µg/mL) |

| 17 | 2-OH, 5-Br | 15.62 | 7.81 | 15.62 |

| 18 | 2-OH, 3,5-I₂ | 7.81 | 3.91 | 7.81 |

| 19 | 2-NO₂ | 62.5 | 31.25 | 62.5 |

| 21 | 4-NO₂ | 31.25 | 15.62 | 31.25 |

| Cefuroxime | (Standard) | 1.95 | 31.25 | 15.62 |

Enzyme Inhibition and Cytotoxic Activity

Derivatives of hydroxybenzoic acids are also recognized as potent enzyme inhibitors. A study focusing on 2-hydroxybenzoic acid derivatives identified selective inhibitors of SIRT5, a sirtuin deacetylase implicated in metabolism and cancer.[2] This research demonstrated that modifications to the core structure could yield compounds with low micromolar inhibitory concentrations (IC₅₀). For example, a lead-optimized compound, 43 , achieved an IC₅₀ of 2.6 µM against SIRT5.[2]

Furthermore, the cytotoxic potential of these derivatives against cancer cell lines is an area of active investigation. The study on 2,4-dihydroxybenzoic acid hydrazide-hydrazones also evaluated their antiproliferative activity.[1] Compound 21 (N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide) was particularly potent, exhibiting an IC₅₀ value of 0.77 µM against the LN-229 human glioblastoma cell line, while showing high selectivity over normal cell lines.[1]

Table 2: Cytotoxic Activity (IC₅₀) of Selected 2,4-Dihydroxybenzoic Acid Hydrazide-Hydrazone Derivatives [1]

| Compound ID | R Group (Substituent on Phenyl Ring) | LN-229 (Glioblastoma) IC₅₀ µM | HepG2 (Hepatocellular Carcinoma) IC₅₀ µM | HEK-293 (Normal Kidney Cells) IC₅₀ µM |

| 19 | 2-NO₂ | >100 | >100 | >100 |

| 20 | 3-NO₂ | 74.39 | 47.78 | >100 |

| 21 | 4-NO₂ | 0.77 | 7.81 | 91.43 |

| 22 | 2-Cl | >100 | >100 | >100 |

| Cisplatin | (Standard) | 10.99 | 6.21 | 11.23 |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel chemical entities. The following protocols are based on established procedures for the synthesis of hydroxybenzoic acid derivatives and their subsequent biological screening.

General Synthesis of this compound Derivatives (Amide/Hydrazone Example)

This protocol is adapted from the synthesis of 2,4-dihydroxybenzoic acid hydrazide-hydrazones and can be modified for 2,6-DHBA.[1]

Step 1: Synthesis of Methyl 2,6-Dihydroxybenzoate

-

Dissolve this compound (1.0 eq) in absolute methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture at reflux for 24 hours.

-

Cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution.

-

Collect the resulting solid by filtration, wash with water, and dry in vacuo to yield methyl 2,6-dihydroxybenzoate.

Step 2: Synthesis of 2,6-Dihydroxybenzohydrazide

-

Dissolve methyl 2,6-dihydroxybenzoate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (10.0 eq) to the solution.

-

Reflux the mixture for 8 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain pure 2,6-dihydroxybenzohydrazide.

Step 3: Synthesis of this compound Hydrazide-Hydrazones (Final Derivatives)

-

Dissolve 2,6-dihydroxybenzohydrazide (1.0 eq) in absolute ethanol.

-

Add the appropriate substituted aromatic aldehyde (1.0 eq) to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 15-40 minutes.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration, wash with cold ethanol, and dry to yield the final hydrazide-hydrazone derivative.

Protocol for Antimicrobial Susceptibility Testing (MIC Determination)

The Minimal Inhibitory Concentration (MIC) is determined using the micro-broth dilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the compounds in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

-

Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Add the microbial inoculum to each well containing the diluted compounds.

-

Include positive control (medium with inoculum, no compound) and negative control (medium only) wells.

-

Incubate the plates at 35°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol for In Vitro Cytotoxicity Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) against cancer cell lines is determined using the MTT assay.

-

Seed human cancer cells (e.g., LN-229, HepG2) and a normal cell line (e.g., HEK-293) into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) and incubate for 72 hours. The final DMSO concentration should be non-toxic (e.g., <0.5%).

-

After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL) to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Visualizing Workflows and Relationships

To effectively guide research and development, it is essential to visualize the logical flow of experiments and the relationships between different stages of the drug discovery process.

Caption: A general workflow for the synthesis and evaluation of 2,6-DHBA derivatives.

This workflow illustrates the cyclical nature of drug discovery, beginning with the synthesis of a diverse library of derivatives from the 2,6-DHBA core. These compounds are then purified, characterized, and subjected to a battery of biological screens to assess their antimicrobial, enzyme inhibitory, or cytotoxic activities. The quantitative data from these assays feed into a structure-activity relationship (SAR) analysis, which helps identify hit compounds and informs the design of next-generation, optimized derivatives.

Conclusion

This compound represents a promising and adaptable scaffold for the development of novel therapeutic agents. The ability to readily modify its carboxylic acid and hydroxyl groups provides a robust platform for generating diverse chemical libraries. As demonstrated by studies on closely related analogs, these derivatives have shown significant potential as antimicrobial agents effective against resistant pathogens and as selective inhibitors of enzymes relevant to cancer therapy. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers aiming to explore the rich chemical space of 2,6-DHBA derivatives. A systematic approach, combining targeted synthesis, rigorous biological screening, and careful SAR analysis, will be paramount in unlocking the full therapeutic potential of this versatile chemical core.

References

Microbial Metabolism of 2,6-Dihydroxybenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dihydroxybenzoic acid (2,6-DHBA), a phenolic compound, is an isomer of dihydroxybenzoic acid. While its biological activity is considered relatively weak, its microbial metabolism is a subject of interest for understanding the biodegradation of aromatic compounds and for potential applications in biocatalysis and bioremediation. This technical guide provides a comprehensive overview of the current understanding of the microbial metabolism of 2,6-DHBA, including putative metabolic pathways, key enzymes, and detailed experimental protocols for its study.

Core Metabolic Pathway

The microbial degradation of this compound is initiated by a key enzymatic step: decarboxylation. This reaction is catalyzed by this compound decarboxylase, which removes the carboxyl group to yield resorcinol. Subsequently, resorcinol enters established bacterial degradation pathways.

The primary proposed pathway for the aerobic metabolism of this compound involves the following key steps:

-

Decarboxylation: this compound is converted to resorcinol.

-

Hydroxylation: Resorcinol is hydroxylated to form either hydroxyquinol (1,2,4-benzenetriol) or pyrogallol (1,2,3-benzenetriol), depending on the microbial species.

-

Ring Cleavage: The resulting trihydroxybenzene intermediate undergoes oxidative ring cleavage by dioxygenase enzymes.

-

Further Metabolism: The ring-opened product is further metabolized through central metabolic pathways, such as the beta-ketoadipate pathway, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle.

Caption: Workflow for cultivating bacteria on this compound.

HPLC Analysis of this compound and Metabolites

This protocol outlines a method for the separation and quantification of this compound and its potential metabolites using High-Performance Liquid Chromatography (HPLC).

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase A: 0.1% Formic acid in water

-

Mobile phase B: 0.1% Formic acid in acetonitrile

-

Syringe filters (0.22 µm)

-

Autosampler vials

-

Standards for this compound and suspected metabolites (e.g., resorcinol, hydroxyquinol)

Procedure:

-

Sample Preparation:

-

Collect culture samples at different time points.

-

Centrifuge the samples to remove bacterial cells.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient elution can be used for optimal separation. For example:

-

0-5 min: 95% A, 5% B

-

5-20 min: Gradient to 50% A, 50% B

-

20-25 min: Hold at 50% A, 50% B

-

25-30 min: Return to initial conditions (95% A, 5% B)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV absorbance at 280 nm.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound and expected metabolites of known concentrations.

-

Quantify the compounds in the samples by comparing their peak areas to the calibration curve.

-

Oxygen Uptake Rate (OUR) Measurement

This protocol describes a method to determine the oxygen uptake rate of a microbial culture metabolizing this compound.

Materials:

-

Respirometer or a sealed vessel with a dissolved oxygen (DO) probe

-

Magnetic stirrer and stir bar

-

Bacterial culture grown on this compound

-

Data acquisition system

Procedure:

-

Calibrate the DO probe according to the manufacturer's instructions.

-

Transfer a known volume of the bacterial culture into the respirometer vessel.

-

Aerate the culture to saturate it with dissolved oxygen.

-

Seal the vessel to prevent further oxygen ingress.

-

Start the magnetic stirrer to ensure the sample is well-mixed.

-

Record the decrease in dissolved oxygen concentration over time using the data acquisition system.

-

The oxygen uptake rate (OUR) is calculated from the slope of the linear portion of the DO concentration versus time plot.

dot

Caption: Workflow for measuring the oxygen uptake rate.

Conclusion

The microbial metabolism of this compound presents an interesting case of bacterial adaptation to aromatic compounds. The initial decarboxylation to resorcinol is a key step, leading to intermediates that can be funneled into central metabolic pathways. While the complete enzymatic cascade in various microorganisms is still under investigation, the provided protocols offer a solid foundation for researchers to explore this metabolic route further. Future research should focus on the isolation and characterization of the enzymes involved, elucidation of the complete degradation pathways in different bacterial species, and determination of the kinetics of these biotransformations. Such knowledge will be invaluable for applications in bioremediation and biocatalysis.

The Biological Role of 2,6-Dihydroxybenzoic Acid in Plant Defense: A Technical Guide

Executive Summary: Plants employ a sophisticated arsenal of chemical defenses to combat pathogens. Among these are phenolic compounds, with salicylic acid (SA) being a cornerstone of induced resistance. The metabolism of SA leads to the formation of various derivatives, including dihydroxybenzoic acids (DHBAs). While the roles of 2,3-DHBA and 2,5-DHBA as key players in modulating SA homeostasis and the plant immune response are increasingly understood, the biological function of their isomer, 2,6-dihydroxybenzoic acid (2,6-DHBA), in plant defense remains largely enigmatic. This technical guide synthesizes the current understanding of benzoic acid biosynthesis and signaling in plant immunity, contextualizes the known functions of DHBA isomers, and presents a framework for the future investigation of 2,6-DHBA's potential role. We provide detailed experimental protocols and data presentation structures to facilitate research in this underexplored area.

Introduction to Benzoic Acids in Plant Defense

Benzoic acid and its derivatives are pivotal secondary metabolites in the plant kingdom, serving as precursors for a vast array of compounds and acting as signaling molecules. Salicylic acid (2-hydroxybenzoic acid) is a critical phytohormone that orchestrates local and systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity against secondary infections. The bioactivity of SA is tightly regulated through synthesis, catabolism, and conjugation. Hydroxylation of SA to dihydroxybenzoic acids (DHBAs) is a key catabolic pathway, and emerging evidence suggests these derivatives are not merely inactive byproducts but may possess biological functions of their own.[1] This guide focuses on the state of knowledge regarding the 2,6-DHBA isomer and its potential, though currently uncharacterized, role in the intricate network of plant defense.

Biosynthesis of Benzoic Acids in Plants

The biosynthesis of benzoic acid in plants primarily originates from the phenylpropanoid pathway, starting with the amino acid L-phenylalanine.[2] The conversion of trans-cinnamic acid to benzoic acid can occur through a β-oxidative or a non-β-oxidative pathway.[2] Salicylic acid itself is predominantly synthesized from chorismate via the isochorismate synthase (ICS) pathway, particularly upon pathogen challenge.[3]

The primary characterized DHBAs in the context of plant defense, 2,3-DHBA and 2,5-DHBA, are direct hydroxylation products of salicylic acid, catalyzed by SA 3-hydroxylase (S3H) and SA 5-hydroxylase (S5H), respectively.[1][4] The biosynthetic route to 2,6-DHBA in plants has not been elucidated. It is known to be a secondary metabolite of salicylic acid in some contexts and can be synthesized enzymatically from resorcinol and CO2 in engineered systems, but its natural production pathway in plants is an open area of research.[5][6]

The Role of Dihydroxybenzoic Acids in Plant Defense

2,3-DHBA and 2,5-DHBA: Modulators of Salicylic Acid Homeostasis

2,3-DHBA and 2,5-DHBA are recognized as the major catabolic forms of SA in plants like Arabidopsis.[1][7] Their accumulation, often in glycosylated forms to mitigate potential cytotoxicity, is induced by pathogen infection.[1] The glycosylation of these molecules is not just for detoxification; it appears to be a crucial step in a positive feedback loop that regulates SA biosynthesis during an immune response.[1] For instance, the UDP-glycosyltransferase UGT76D1 glycosylates both 2,3-DHBA and 2,5-DHBA, and overexpression of this enzyme leads to higher SA accumulation and enhanced disease resistance.[1][7]

This compound: An Isomer with Undefined Biological Function

In stark contrast to its isomers, there is a significant lack of scientific literature detailing a role for 2,6-DHBA in plant defense. Some studies on its general chemical properties have found it to have relatively weak biological activity, such as in DPPH radical scavenging and microbial growth inhibition, when compared to other DHBA isomers.[8][9] This suggests that if 2,6-DHBA does play a role in plant defense, it may be highly specific, transient, or act through a mechanism distinct from direct antimicrobial activity or broad antioxidant capacity. Its structural similarity to SA warrants investigation into whether it can act as a signaling mimic or antagonist.

Signaling in Plant Defense

The Salicylic Acid Signaling Cascade

The SA signaling pathway is central to plant immunity. Upon pathogen recognition, SA levels increase, leading to the translocation of the master regulator NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) to the nucleus.[4][10] In the nucleus, NPR1 interacts with TGA transcription factors to induce the expression of a large suite of defense genes, including the PATHOGENESIS-RELATED (PR) genes, which are markers for SAR.[11] This signaling cascade is critical for establishing resistance.

Figure 1: Simplified Salicylic Acid (SA) Signaling Pathway. Pathogen recognition leads to SA accumulation, which triggers a redox-mediated release of NPR1 monomers. NPR1 translocates to the nucleus, activating TGA transcription factors and inducing PR gene expression, culminating in Systemic Acquired Resistance (SAR). DHBA metabolites regulate SA homeostasis.

Potential Interaction of 2,6-DHBA with Defense Signaling

Given the absence of direct evidence, the interaction of 2,6-DHBA with plant defense signaling pathways remains speculative. It is plausible that 2,6-DHBA could:

-

Act as a weak agonist or antagonist of the SA receptor, NPR1, thereby modulating the induction of PR genes.

-

Serve as a substrate for glycosyltransferases or other conjugating enzymes, potentially influencing the pool of activated signaling molecules.

-

Be a byproduct of a yet-undiscovered metabolic pathway that is co-regulated with defense responses.

To elucidate these possibilities, a systematic experimental approach is required. The workflow for such an investigation is outlined below.

Figure 2: Experimental workflow for investigating the role of 2,6-DHBA in plant defense.

Quantitative Analysis of Hydroxybenzoic Acids in Plant Defense

To rigorously assess the role of 2,6-DHBA, quantitative data is essential. The following tables provide a template for structuring and presenting such data, allowing for clear comparison between treatments and genotypes.

Table 1: Effect of Exogenous 2,6-DHBA on Pathogen Growth in Arabidopsis thaliana

| Treatment | Pathogen Titer (cfu/cm²) at 3 dpi | Fold Change vs. Mock | p-value |

| Mock (Water) | Value ± SD | 1.0 | - |

| 2,6-DHBA (10 µM) | Value ± SD | Value | Value |

| 2,6-DHBA (50 µM) | Value ± SD | Value | Value |

| 2,6-DHBA (100 µM) | Value ± SD | Value | Value |

| Salicylic Acid (50 µM) | Value ± SD | Value | Value |

cfu: colony-forming units; dpi: days post-inoculation; SD: standard deviation.

Table 2: Endogenous Levels of Benzoic Acid Derivatives Following Pathogen Infection

| Compound | Concentration (µg/g FW) - Mock | Concentration (µg/g FW) - Pathogen Inoculated | Fold Change | p-value |

| Salicylic Acid | Value ± SD | Value ± SD | Value | Value |

| 2,3-DHBA | Value ± SD | Value ± SD | Value | Value |

| 2,5-DHBA | Value ± SD | Value ± SD | Value | Value |

| 2,6-DHBA | Value ± SD | Value ± SD | Value | Value |

FW: fresh weight; SD: standard deviation.

Table 3: Relative Expression of Defense-Related Genes in Response to 2,6-DHBA Treatment

| Gene | Fold Change vs. Mock (24 hpt) | p-value |

| PR1 | Value ± SD | Value |

| PR2 | Value ± SD | Value |

| ICS1 | Value ± SD | Value |

| PAL1 | Value ± SD | Value |

hpt: hours post-treatment; SD: standard deviation.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the function of 2,6-DHBA.

Quantification of 2,6-DHBA in Plant Tissues via HPLC

This protocol is adapted for the analysis of phenolic acids from plant material.[12][13]

-

Sample Preparation:

-

Freeze ~100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Add 1 mL of 90% methanol. Vortex vigorously.

-

Sonicate for 15 minutes in a water bath.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube. Re-extract the pellet with 0.5 mL of 100% methanol and combine the supernatants.

-

Evaporate the solvent to dryness under a vacuum.

-

Resuspend the dried extract in 200 µL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient suitable for separating polar aromatic compounds (e.g., 5% B to 60% B over 30 minutes).

-

Flow Rate: 1.0 mL/min.[15]

-

Detection: UV detector at 250 nm or a Diode Array Detector (DAD) to scan multiple wavelengths.[14]

-

Standard Curve: Prepare a standard curve with pure 2,6-DHBA (and other DHBA isomers for simultaneous quantification) at concentrations ranging from 1 to 100 µg/mL.

-

Pathogen Growth Inhibition Assay

This protocol describes a syringe infiltration assay for Pseudomonas syringae on Arabidopsis thaliana.[16][17]

-

Bacterial Culture:

-

Streak P. syringae pv. tomato DC3000 on a King's B agar plate with appropriate antibiotics and incubate at 28°C for 2 days.

-

Inoculate a single colony into 5 mL of liquid King's B medium and grow overnight at 28°C with shaking.

-

Pellet the bacteria by centrifugation (3,000 x g for 10 min), wash with 10 mM MgCl₂, and resuspend in 10 mM MgCl₂.

-

-

Inoculation:

-

Adjust the bacterial suspension to an optical density at 600 nm (OD₆₀₀) of 0.0002 (approx. 1 x 10⁵ cfu/mL).

-

Use a 1 mL needleless syringe to gently infiltrate the bacterial suspension into the abaxial side of fully expanded leaves of 4- to 5-week-old Arabidopsis plants.

-

For pre-treatment experiments, infiltrate leaves with 2,6-DHBA solution or a mock solution 24-48 hours prior to bacterial inoculation.

-

-

Quantification of Bacterial Growth:

-

At 0 and 3 days post-inoculation (dpi), collect two leaf discs (1 cm² total area) from inoculated leaves.

-

Homogenize the leaf discs in 200 µL of 10 mM MgCl₂.

-

Perform serial dilutions of the homogenate and plate onto King's B agar with antibiotics.

-

Incubate at 28°C for 2 days and count the colony-forming units (cfu). Express results as cfu/cm².

-

Analysis of Defense-Related Gene Expression by qRT-PCR

This protocol outlines the steps for quantifying gene expression changes.[18][19][20]

-

RNA Extraction and cDNA Synthesis:

-

Harvest plant tissue at desired time points after treatment (e.g., with 2,6-DHBA or pathogen), and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit or a Trizol-based method.

-

Treat RNA with DNase I to remove genomic DNA contamination.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare the reaction mix: 10 µL of 2x SYBR Green Master Mix, 1 µL of each forward and reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.

-

Primers: Design primers for target genes (e.g., PR1, PR2, ICS1) and a stable reference gene (e.g., ACTIN2 or UBIQUITIN5) to be ~100-200 bp in length.

-

Cycling Conditions: A typical program includes an initial denaturation at 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Include a melt curve analysis at the end to verify product specificity.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values for each sample.

-

Normalize the Ct value of the gene of interest to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference).

-

Calculate the relative expression using the 2-ΔΔCt method, where ΔΔCt = ΔCt_treated - ΔCt_control.

-

Conclusion

The role of dihydroxybenzoic acids in plant defense is a rapidly evolving field. While 2,3-DHBA and 2,5-DHBA are established as important catabolites of salicylic acid that fine-tune the plant immune response, the function of 2,6-DHBA remains a significant knowledge gap. Its structural similarity to SA suggests a potential for bioactivity, yet preliminary reports indicate it may be less active than its isomers. The lack of a defined biosynthetic pathway in plants further complicates its study. The experimental frameworks and protocols provided in this guide offer a robust starting point for researchers to systematically investigate the synthesis, metabolism, and potential signaling role of 2,6-DHBA. Such studies are crucial for a complete understanding of the salicylic acid-mediated defense network and may uncover novel mechanisms of plant immunity.

References

- 1. Modulation of Plant Salicylic Acid-Associated Immune Responses via Glycosylation of Dihydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The mobile SAR signal N-hydroxypipecolic acid induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Modulation of Plant Salicylic Acid-Associated Immune Responses via Glycosylation of Dihydroxybenzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) and Related Family: Mechanistic Insights in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. plantae.org [plantae.org]

- 12. researchgate.net [researchgate.net]

- 13. Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column | SIELC Technologies [sielc.com]

- 15. phcogres.com [phcogres.com]

- 16. Bacterial Infection and Hypersensitive Response Assays in Arabidopsis-Pseudomonas syringae Pathosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bacterial Leaf Infiltration Assay for Fine Characterization of Plant Defense Responses using the Arabidopsis thaliana-Pseudomonas syringae Pathosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubcompare.ai [pubcompare.ai]

- 19. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Discovery and Enduring Utility of 2,6-Dihydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dihydroxybenzoic acid, also known as γ-resorcylic acid, is a significant organic compound with a rich history rooted in the development of aromatic chemistry. Though its own biological activity is modest, it serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and modern preparative methods for this compound. It includes a compilation of its physicochemical properties, detailed experimental protocols for key syntheses, and an overview of its role as a secondary metabolite and precursor to bioactive molecules.

Introduction

This compound (2,6-DHBA) is a dihydroxybenzoic acid characterized by hydroxyl groups at the 2 and 6 positions of the benzene ring relative to the carboxyl group.[1] This substitution pattern confers unique chemical properties that have been exploited in organic synthesis for over a century. Its historical context is intertwined with the study of resorcinol and its derivatives, a class of compounds that has been pivotal in the advancement of synthetic organic chemistry.[2] Today, 2,6-DHBA continues to be a valuable building block in the development of novel chemical entities with diverse applications.[3]

History of Discovery and Synthesis

The initial discovery of this compound, then referred to as γ-resorcylic acid, is credited to Senhofer and Brunner in 1879.[2] They first prepared the compound in a low yield via the carboxylation of resorcinol.[2] For many years, the synthesis of γ-resorcylic acid remained a challenge, with methods such as that developed by Mauthner from m-dinitrobenzene providing only a modest 12% overall yield.[2]

A significant advancement in the preparation of this compound was reported in 1952 by Cartwright, Jones, and Marmion.[2] Their work, aimed at producing sodium γ-resorcylate for clinical testing in cases of rheumatic fever, established a more efficient synthetic route starting from 2,6-dihydroxyacetophenone.[2] This method involved methylation, followed by hypochlorite oxidation and subsequent demethylation, achieving a remarkable 91% yield.[2]

The traditional method for synthesizing resorcylic acids, including the 2,6-isomer, often involves the Kolbe-Schmitt reaction, where an alkali metal salt of resorcinol is carboxylated with carbon dioxide under heat and pressure.[3] However, this reaction typically yields a mixture of isomers, primarily the 2,4- and 2,6-dihydroxybenzoic acids, necessitating separation.

Physicochemical Properties

This compound is an off-white crystalline powder with the chemical formula C₇H₆O₄ and a molecular weight of 154.12 g/mol .[1][4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆O₄ | [1] |

| Molecular Weight | 154.12 g/mol | [1] |